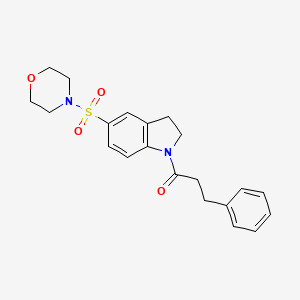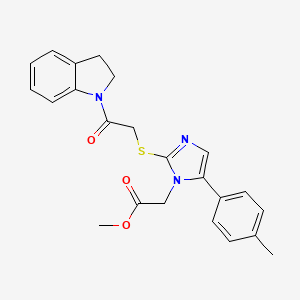
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a compound that belongs to the class of 1,6-naphthyridines . These compounds are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.11 . It is a powder at room temperature . The IUPAC name is 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride .Applications De Recherche Scientifique
Antibacterial Properties
One of the primary scientific research applications of compounds structurally related to 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is their use as antibacterial agents. For instance, Egawa et al. (1984) synthesized a series of pyridonecarboxylic acids, demonstrating significant antibacterial activity against various pathogens. These compounds, possessing amino- and/or hydroxy-substituted cyclic amino groups, showed enhanced activity in both in vitro and in vivo models, suggesting their potential as antibiotics Egawa, H., Miyamoto, T., Minamida, A., Nishimura, Y., Okada, H., Uno, H., & Matsumoto, J. (1984). Journal of medicinal chemistry, 27(12), 1543-8.
Synthesis and Evaluation as Antimicrobial Agents
In a similar vein, Santilli et al. (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, identifying specific derivatives that protected animals against E. coli and other gram-negative bacterial infections. This research indicates the potential of these compounds in developing new antimicrobial drugs Santilli, A. A., Scotese, A., & Yurchenco, J. A. (1975). Journal of medicinal chemistry, 18(10), 1038-41.
Supramolecular Organic Salts and Hydrogen Bonding
Jin et al. (2011) explored the hydrogen bonding capabilities of 2-aminoheterocyclic compounds, including derivatives structurally related to 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid, with carboxylic acid derivatives. Their research contributed to a better understanding of the binding properties of such compounds, which is crucial for the design of new materials with specific supramolecular architectures Jin, S., Zhang, W., Liu, L., Wang, D., He, H., Shi, T., & Lin, F. (2011). Journal of Molecular Structure, 991, 1-11.
Ligand Development for Metal Complexes
The research by Zong et al. (2008) on synthesizing bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety highlights the utility of naphthyridine derivatives in developing ligands for metal complexes. These complexes have potential applications in catalysis and material science, demonstrating the versatility of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid derivatives in scientific research Zong, R., Zhou, H., & Thummel, R. (2008). The Journal of organic chemistry, 73(11), 4334-7.
Safety and Hazards
Propriétés
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCNYDZNGKLUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2676036.png)


![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)





![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)
![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)
![Ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)

